molecular formula C34H62FN2O10PS B1673568 Fosfluridine Tidoxil CAS No. 174638-15-4

Fosfluridine Tidoxil

Cat. No.: B1673568
CAS No.: 174638-15-4
M. Wt: 740.9 g/mol
InChI Key: LBBDGLOPGRGFDO-FKJRLRTPSA-N
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Preparation Methods

The synthetic routes and reaction conditions for fosfluridine tidoxil are not extensively detailed in publicly available sources. it is known that the compound is prepared as a small molecule drug, and its preparation involves dissolving the drug in dimethyl sulfoxide (DMSO) to create a mother liquor . For industrial production, the specific methods and conditions are proprietary and not disclosed in the available literature.

Chemical Reactions Analysis

Fosfluridine tidoxil undergoes various chemical reactions, primarily involving its role as a thymidylate synthase inhibitor. The types of reactions it undergoes include:

    Oxidation: The compound can undergo oxidation reactions, although specific details are not provided.

    Reduction: Reduction reactions may also occur, but detailed conditions and reagents are not specified.

    Substitution: Substitution reactions are possible, particularly in the context of its interaction with thymidylate synthase.

Common reagents and conditions used in these reactions are not explicitly mentioned in the available sources. The major products formed from these reactions are typically related to its inhibitory effects on thymidylate synthase, leading to the disruption of DNA synthesis in cancer cells .

Scientific Research Applications

Fosfluridine tidoxil has been extensively studied for its applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry. Some of its key applications include:

Mechanism of Action

Fosfluridine tidoxil exerts its effects by inhibiting thymidylate synthase (TYMS), an enzyme crucial for DNA synthesis. By inhibiting TYMS, the compound disrupts the production of thymidine monophosphate (TMP), a nucleotide essential for DNA replication. This disruption leads to the accumulation of DNA damage and ultimately results in cell death, particularly in rapidly dividing cancer cells .

Comparison with Similar Compounds

Fosfluridine tidoxil is unique in its specific inhibition of thymidylate synthase. Similar compounds include other thymidylate synthase inhibitors such as:

    Fluorouracil (5-FU): A widely used chemotherapeutic agent that also inhibits thymidylate synthase.

    Raltitrexed: Another thymidylate synthase inhibitor used in cancer treatment.

    Pemetrexed: A multi-targeted antifolate that inhibits thymidylate synthase and other folate-dependent enzymes.

This compound stands out due to its specific molecular structure and potential for targeted cancer therapy .

Properties

CAS No.

174638-15-4

Molecular Formula

C34H62FN2O10PS

Molecular Weight

740.9 g/mol

IUPAC Name

(2-decoxy-3-dodecylsulfanylpropyl) [(2R,3S,4R,5R)-5-(5-fluoro-2,4-dioxopyrimidin-1-yl)-3,4-dihydroxyoxolan-2-yl]methyl hydrogen phosphate

InChI

InChI=1S/C34H62FN2O10PS/c1-3-5-7-9-11-13-14-16-18-20-22-49-26-27(44-21-19-17-15-12-10-8-6-4-2)24-45-48(42,43)46-25-29-30(38)31(39)33(47-29)37-23-28(35)32(40)36-34(37)41/h23,27,29-31,33,38-39H,3-22,24-26H2,1-2H3,(H,42,43)(H,36,40,41)/t27?,29-,30-,31-,33-/m1/s1

InChI Key

LBBDGLOPGRGFDO-FKJRLRTPSA-N

Isomeric SMILES

CCCCCCCCCCCCSCC(COP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=C(C(=O)NC2=O)F)O)O)OCCCCCCCCCC

SMILES

CCCCCCCCCCCCSCC(COP(=O)(O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)OCCCCCCCCCC

Canonical SMILES

CCCCCCCCCCCCSCC(COP(=O)(O)OCC1C(C(C(O1)N2C=C(C(=O)NC2=O)F)O)O)OCCCCCCCCCC

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>2 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

HDP-990006;  HDP990006;  HDP 990006

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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